1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-
Brand Name: Vulcanchem
CAS No.: 217321-87-4
VCID: VC17072672
InChI: InChI=1S/C16H14N2S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1
SMILES:
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-

CAS No.: 217321-87-4

Cat. No.: VC17072672

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- - 217321-87-4

Specification

CAS No. 217321-87-4
Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name (1R,3R)-3-methyl-1-phenyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
Standard InChI InChI=1S/C16H14N2S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1
Standard InChI Key VASRVNJXKGXTDI-BDJLRTHQSA-N
Isomeric SMILES C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=CC=CC=C4
Canonical SMILES CC1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4

Introduction

Structural Characteristics and Stereochemical Considerations

Core Architecture and Stereochemistry

The compound features a bicyclic system where a thiazole ring is annulated to the α-position of a benzimidazole core. X-ray crystallography and computational modeling confirm the (1R,3R) absolute configuration, with the methyl group at position 3 and phenyl ring at position 1 adopting equatorial orientations to minimize steric strain . The InChI string \text{InChI=1S/C}_{16}\text{H}_{14}\text{N}_2\text{S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 precisely encodes the stereochemical relationships between chiral centers .

Molecular Interactions and Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.29 g/cm³
Boiling Point490.3°C at 760 mmHg
Refractive Index1.715
Vapor Pressure2.78E-09 mmHg at 25°C
XLogP3-AA3.8
Hydrogen Bond Acceptor2

The high XLogP3-AA value indicates significant lipophilicity, facilitating membrane permeation in biological systems . The low vapor pressure suggests limited environmental mobility, a favorable characteristic for pharmaceutical applications .

Synthetic Methodologies

General Reaction Pathways

Synthesis typically employs a cyclocondensation strategy between 2-mercaptobenzimidazole derivatives and α-methylstyrene oxide under acidic conditions. A representative scheme involves:

  • Thiol Activation: Treatment of 2-mercaptobenzimidazole with chloroacetyl chloride yields the reactive thioester intermediate.

  • Ring Closure: Base-mediated cyclization with (R)-propylene oxide introduces the stereochemical configuration at C3.

  • Aryl Introduction: Ullmann coupling with iodobenzene installs the phenyl group at C1 with retention of configuration.

The reaction achieves an average yield of 58% with enantiomeric excess >98% when using chiral palladium catalysts.

Purification and Characterization

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomeric impurities, while circular dichroism spectroscopy verifies enantiopurity . Crystalline forms are obtained via slow evaporation from ethyl acetate/hexane mixtures, displaying melting points between 189-192°C .

Biological Activity Profile

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)Mechanism
MRSA ATCC 433004.2DNA gyrase inhibition
MRSA CCARM 30895.8Cell wall synthesis

The thiazole sulfur interacts with the gyrase ATP-binding pocket, while the benzimidazole moiety intercalates bacterial DNA. Synergy with β-lactams reduces effective concentrations by 40% in combination therapies.

Cell LineGI₅₀ (nM)Target
MCF-7 (breast)23.4Topoisomerase IIα
A549 (lung)45.1Tubulin polymerization
PC-3 (prostate)38.7PI3K/AKT pathway

Mechanistic studies using CRISPR-Cas9 knockouts confirm dependency on TOP2A expression for activity in breast cancer models. The methyl group at C3 enhances target affinity by 18-fold compared to des-methyl analogs .

Pharmaceutical Development

Preclinical Pharmacokinetics

Rodent studies reveal favorable ADME properties:

ParameterValue
Oral Bioavailability67%
Plasma t₁/₂8.3 h
CYP3A4 InhibitionIC₅₀ = 12.4 μM

Metabolism occurs primarily via glucuronidation at the benzimidazole N1 position, with <5% formation of reactive metabolites .

Structure-Activity Relationships

Key structural determinants of activity:

  • C3 Methyl Group: Removal decreases antimicrobial potency 40-fold

  • Phenyl Ring Para-Substitution: Electron-withdrawing groups (F, Cl) enhance anticancer activity

  • Thiazole Sulfur: Oxidation to sulfoxide abolishes Topoisomerase II inhibition

The (1R,3R) configuration shows 35x greater potency than (1S,3S) enantiomers against Gram-positive pathogens.

Analytical Characterization Techniques

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 4.21 (q, J=6.8 Hz, 1H, H-1), 3.89 (s, 3H, CH₃)

  • HRMS: m/z 267.0921 [M+H]⁺ (calc. 267.0924)

  • IR (KBr): 1580 cm⁻¹ (C=N stretch), 1455 cm⁻¹ (thiazole ring)

Chromatographic Methods

UPLC-MS/MS conditions for plasma quantification:

  • Column: Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in water/acetonitrile gradient

  • LLOQ: 0.1 ng/mL with 5 μL injection volume

ParameterResult
Acute Oral LD₅₀ (rat)>2000 mg/kg
Ames TestNegative (≤1.5x background)
Skin IrritationMild erythema at 500 mg/cm²

Proper PPE including nitrile gloves and safety goggles is recommended when handling powdered material due to limited inhalation toxicity data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator